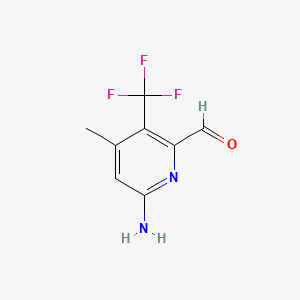
6-Amino-4-methyl-3-(trifluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde is a chemical compound with a unique structure that includes an amino group, a methyl group, a trifluoromethyl group, and a pyridinecarboxaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Aldehyde Formation: The carboxaldehyde group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), various amines
Major Products Formed
Oxidation: 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid
Reduction: 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarbinol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-methylnicotinic acid: Similar structure but lacks the trifluoromethyl group.
4-Methyl-3-(trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but lacks the amino group.
Uniqueness
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7F3N2O |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
6-amino-4-methyl-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7F3N2O/c1-4-2-6(12)13-5(3-14)7(4)8(9,10)11/h2-3H,1H3,(H2,12,13) |
InChI Key |
NZJPJMNOHWBDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(F)(F)F)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















